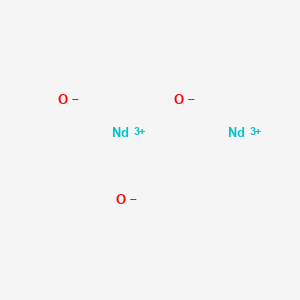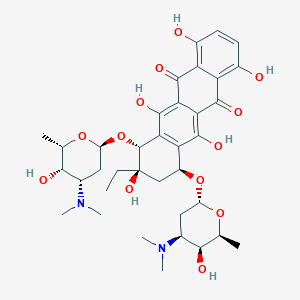
Neodymium oxide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of neodymium oxide involves several methods, including the recycling of neodymium from computer hard disk drives (HDDs), which has been identified as a feasible pathway for large-scale recycling of neodymium. This process is crucial for reducing supply scarcity and contributing to a more sustainable use of rare earth metals (Sprecher, Kleijn, & Kramer, 2014).
Molecular Structure Analysis
The molecular structure of neodymium oxide is characterized by its crystalline form, which can be synthesized under various conditions. For instance, solvothermal synthesis offers a pathway to create complex oxide materials at lower temperatures, providing control over the crystal form and morphology of the resulting neodymium oxide (Modeshia & Walton, 2010).
Chemical Reactions and Properties
Neodymium oxide participates in various chemical reactions, especially in the context of its use in photomedicine and other applications. The unique optical properties of neodymium-sensitized nanoconstructs, for example, highlight the chemical versatility of neodymium ions in different reactions and applications (Yu, Chan, & Tan, 2019).
Physical Properties Analysis
The physical properties of neodymium oxide, such as its spectral, luminescent, and lasing properties, are crucial for its application in lasers and other optical devices. The weak quenching of Nd3+ luminescence in concentrated neodymium phosphate glasses (CNPG's) is particularly significant for developing low-threshold, high-efficiency lasers (Denker, Osiko, Pashinin, & Prokhorov, 1981).
Chemical Properties Analysis
The chemical properties of neodymium oxide, such as its solubility and interaction with other compounds, are vital for its use in various applications, including environmental remediation and healthcare. The solubility of neodymium(III) in WIPP brine, for example, provides insights into the environmental behavior of neodymium and its potential for recycling and recovery from waste (Borkowski, Lucchini, Richmann, & Reed, 2009).
Wissenschaftliche Forschungsanwendungen
Recycling Potential in Technology
Neodymium oxide has been identified as critically scarce and is often used in sustainable technologies, such as computer hard disk drives (HDDs). Research indicates that recycling computer HDDs presents the most feasible pathway for large-scale recycling of neodymium, which could contribute significantly to reducing supply scarcity. However, the distributed nature of neodymium poses challenges for recycling efforts (Sprecher, Kleijn, & Kramer, 2014).
Medical and Health Applications
Neodymium oxide-sensitized nanoconstructs exhibit properties such as high penetration depth and excellent photostability, making them potential candidates for medical and health applications, particularly in near-infrared (NIR) enabled photomedicine. However, challenges such as low conversion efficiency and potential long-term toxicity need to be addressed for these nanoconstructs to be closer to clinical use (Yu, Chan, & Tan, 2019).
Diagnostic and Therapeutic Tools
The strong magnetic field properties of neodymium magnets have led to their use in various diagnostic devices and as therapeutic tools in medicine and dentistry. Despite their potential, the research on the effects of neodymium magnets on body systems, tissues, organs, and diseases is still insufficient, necessitating further investigation (Yuksel, Ankaralı, & Yuksel, 2018).
Waste Management and Environmental Sustainability
Neodymium(III) solubility studies are significant for managing nuclear waste, especially for the Waste Isolation Pilot Plant (WIPP). Neodymium(III) serves as an analog for the +3 oxidation state of americium and plutonium, which is crucial for calculating potential actinide release from the WIPP repository (Borkowski, Lucchini, Richmann, & Reed, 2009). Additionally, recycling of rare earth elements like neodymium from pre-consumer scrap, industrial residues, and End-of-Life products is recommended to mitigate the supply risk and address environmental challenges associated with mining and processing (Binnemans et al., 2013).
Energy Conversion and Gas Sensing Technologies
Neodymium magnets are utilized in designing energy conversion mechanisms, proving effective in harnessing mechanical energy generated by human activities, such as the movement of a turnstile, and converting it into electrical energy (Paz Penagos, 2020). Moreover, metal oxides, including neodymium oxide, are crucial for the development of integrated gas sensors due to their sensitivity to various gaseous species, making them suitable for toxic gas detection and pollution monitoring (Eranna, Joshi, Runthala, & Gupta, 2004).
Laser Technologies in Medicine
Neodymium-doped lasers, such as Nd:YAG lasers, have found extensive applications in medical fields, including periodontics and otorhinolaryngology, due to their high efficacy and minimal tissue trauma (Slot, Kranendonk, Paraskevas, & van der Weijden, 2009) (Kryukov, Tsarapkin, Arzamasov, & Panasov, 2016).
Safety And Hazards
Zukünftige Richtungen
The demand for neodymium is continually growing, but reserves are severely limited, which has put its continued availability at risk . Neodymium recovery from end-of-life products is one of the most interesting ways to tackle the availability challenge . Looking ahead, it is likely that neodymium oxide prices will more often settle above the breakeven threshold as demand for permanent magnets rises .
Eigenschaften
IUPAC Name |
neodymium(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Nd.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDDOISOJJCEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Nd+3].[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd2O3 | |
| Record name | neodymium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Neodymium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid, Blue solid; [Merck Index] Insoluble in water; Soluble in acids; Hygroscopic; Technical grade: brown powder; [Hawley] | |
| Record name | Neodymium oxide (Nd2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2142 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Neodymium oxide | |
CAS RN |
1313-97-9 | |
| Record name | Neodymium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium oxide (Nd2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEODYMIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYT3H319PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)










